molecular formula C9H10ClNO B075067 2-Chloro-4-(dimethylamino)benzaldehyde CAS No. 1424-66-4

2-Chloro-4-(dimethylamino)benzaldehyde

Cat. No.: B075067
CAS No.: 1424-66-4
M. Wt: 183.63 g/mol
InChI Key: XSQFAWMDRFSIMY-UHFFFAOYSA-N
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Description

2-Chloro-4-(dimethylamino)benzaldehyde is an organic compound with the molecular formula C9H10ClNO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a dimethylamino group at the fourth position. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-(dimethylamino)benzaldehyde can be synthesized through several methods. One common method involves the reaction of 2-chlorobenzaldehyde with dimethylamine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient purification processes.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(dimethylamino)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed:

    Oxidation: 2-Chloro-4-(dimethylamino)benzoic acid.

    Reduction: 2-Chloro-4-(dimethylamino)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-(dimethylamino)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(dimethylamino)benzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be monitored. In organic synthesis, it serves as a reactive intermediate, participating in various chemical reactions to form desired products.

Comparison with Similar Compounds

    2-Chloro-4-(diethylamino)benzaldehyde: Similar in structure but with ethyl groups instead of methyl groups on the amino group.

    4-(Dimethylamino)benzaldehyde: Lacks the chlorine atom at the second position.

    2-Chloro-4-(methylamino)benzaldehyde: Has a single methyl group on the amino group instead of two.

Uniqueness: 2-Chloro-4-(dimethylamino)benzaldehyde is unique due to the presence of both the chlorine atom and the dimethylamino group, which confer specific reactivity and properties that are valuable in various chemical and biochemical applications.

Properties

IUPAC Name

2-chloro-4-(dimethylamino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-11(2)8-4-3-7(6-12)9(10)5-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQFAWMDRFSIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061686
Record name Benzaldehyde, 2-chloro-4-(dimethylamino)-
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Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1424-66-4
Record name 2-Chloro-4-(dimethylamino)benzaldehyde
Source CAS Common Chemistry
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Record name Benzaldehyde, 2-chloro-4-(dimethylamino)-
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Record name 2-Chloro-4-(dimethylamino)benzaldehyde
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Record name Benzaldehyde, 2-chloro-4-(dimethylamino)-
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Record name Benzaldehyde, 2-chloro-4-(dimethylamino)-
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Record name 2-chloro-4-dimethylaminobenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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